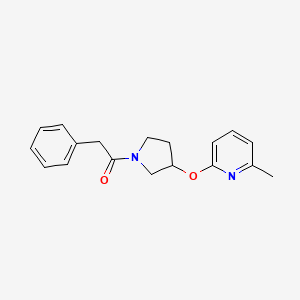

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

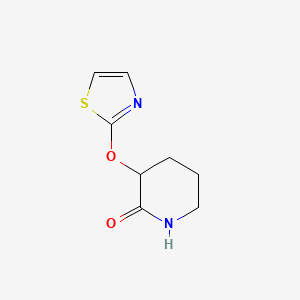

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could be complex and might involve various steps. The reaction could proceed through the intermediate formation of hetaryl isocyanates .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

Research on pyridine derivatives highlights their significance in synthesis and coordination chemistry, particularly in creating complex compounds with potential applications in luminescent materials and spin-state transitions. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for their luminescent properties and applications in biological sensing, as well as iron complexes that demonstrate unique thermal and photochemical properties (Halcrow, 2005).

Organic Synthesis

The synthesis of heavily substituted 2-aminopyridines through the displacement of a methylsulfinyl group showcases the versatility of pyridine derivatives in organic synthesis. This method provides access to a variety of pyridine compounds with diverse functional groups, indicating the potential utility of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone in synthetic chemistry (Teague, 2008).

Catalysis and Chemical Reactions

The use of pyridine-based ligands in catalysis and chemical reactions is well-documented. For example, osmium-hexahydride complexes interacting with 2-vinylpyridine derivatives for deuterium labeling and catalytic hydrogenation processes illustrate the potential of pyridine derivatives in catalytic applications (Barrio, Esteruelas, Oñate, 2004).

Anticancer Research

The synthesis and evaluation of pyrazolopyridine and pyridopyrimidine derivatives for their anticancer activities highlight the biomedical relevance of pyridine compounds. Some synthesized derivatives exhibited significant in vitro anti-tumor activities against a broad spectrum of human tumor cell lines, suggesting the potential of related compounds in anticancer research (Mohamed et al., 2013).

Materials Science

In the realm of materials science, pyrrolidine and pyridine derivatives have been explored for their conducting and electro-optic properties. The synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, for example, demonstrates the utility of these compounds in developing advanced materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Eigenschaften

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-6-5-9-17(19-14)22-16-10-11-20(13-16)18(21)12-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITMUUMOHMUZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)

![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)

![methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2585446.png)

![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)

![N-cyclopentyl-2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2585451.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)